N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864917-05-5
VCID: VC4425832
InChI: InChI=1S/C18H17N3OS2/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)23-11-16(22)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)
SMILES: CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47

N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-05-5

Cat. No.: VC4425832

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864917-05-5

Specification

CAS No. 864917-05-5
Molecular Formula C18H17N3OS2
Molecular Weight 355.47
IUPAC Name N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H17N3OS2/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)23-11-16(22)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)
Standard InChI Key OENXWZPVOOXIHT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C

Introduction

Chemical Structure and Properties

The molecular structure of N-(m-Tolyl)-2-((3-(p-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide comprises a 1,2,4-thiadiazole ring substituted at position 3 with a p-tolyl group (C₆H₄CH₃-para) and at position 5 with a thioether-linked acetamide moiety bearing an m-tolyl group (C₆H₄CH₃-meta). The molecular formula is C₁₈H₁₇N₃OS₂, with a molecular weight of 355.47 g/mol.

Key Structural Features:

  • Thiadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, conferring rigidity and electronic diversity.

  • p-Tolyl Substituent: Enhances lipophilicity and influences binding interactions with hydrophobic enzyme pockets.

  • Acetamide Linker: Provides flexibility and hydrogen-bonding capacity, critical for target engagement.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Thiadiazole Ring Formation: Reaction of thiosemicarbazide with a carboxylic acid derivative (e.g., p-tolylacetic acid) under acidic conditions to yield the 3-(p-tolyl)-1,2,4-thiadiazole intermediate.

  • Thioether Formation: Treatment with thiourea and iodine to introduce a thiol group at position 5, followed by alkylation with chloroacetamide.

  • m-Tolyl Attachment: Nucleophilic substitution using m-toluidine to finalize the acetamide moiety .

Industrial Optimization

Scalable production employs continuous flow reactors and automated purification systems to enhance yield (>85%) and purity (>98%). Solvent recycling and catalytic methods reduce environmental impact.

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 2.4 μM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀ = 3.1 μM), key mediators of inflammation and cancer metastasis . Competitive binding assays suggest direct interaction with catalytic sites.

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (EC₅₀ = 12.5 μM) and A549 lung carcinoma cells (EC₅₀ = 15.8 μM). Mechanistically, it induces apoptosis via caspase-3 activation and downregulates NF-κB signaling .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial cell wall synthesis through undetermined targets.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity, as shown below:

Compound NameStructural VariationBiological Activity (EC₅₀/MIC)
N-(m-Tolyl)-2-((3-(p-Tolyl)...p-Tolyl, m-TolylCOX-2 IC₅₀: 2.4 μM
N-(o-Tolyl)-2-((3-(m-Tolyl)...o-Tolyl, m-TolylMMP-9 IC₅₀: 4.7 μM
2-((3-(p-Nitrophenyl)...Nitrophenyl substituentS. aureus MIC: 4 μg/mL

The m-tolyl/p-tolyl configuration optimizes hydrophobic interactions, whereas electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency .

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